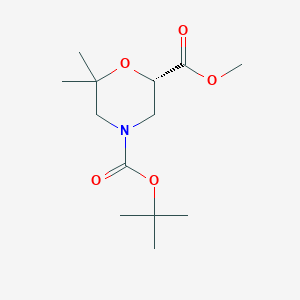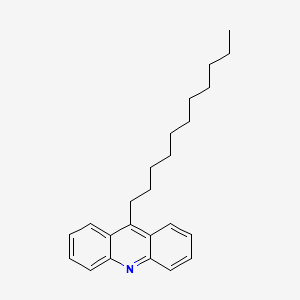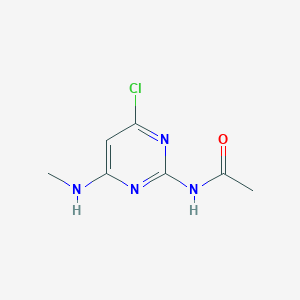
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .
Aplicaciones Científicas De Investigación
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine ring structure but lacks the acetamide group.
4-Chloro-6-methylpyrimidine-2-amine: Another similar compound with a slightly different substitution pattern on the pyrimidine ring.
Uniqueness
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .
Propiedades
Número CAS |
88380-67-0 |
|---|---|
Fórmula molecular |
C7H9ClN4O |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
N-[4-chloro-6-(methylamino)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C7H9ClN4O/c1-4(13)10-7-11-5(8)3-6(9-2)12-7/h3H,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
HQSRQIBUVUGSEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=N1)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)


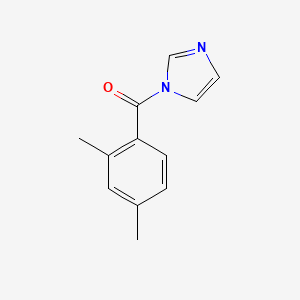

![5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12925201.png)
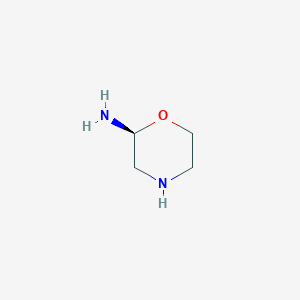
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)

